2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[46]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide is a spirocyclic compound that features a unique structural motif This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom The compound’s structure includes a fluorophenyl group, a diazaspiro undecene core, and a methoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
N-Arylation of Pyrazolone: The initial step involves the N-arylation of pyrazolone using a copper (I) iodide catalyst. This reaction forms an intermediate amine.
Coupling Reaction: The intermediate amine is then coupled with 3-(4-fluorophenyl)propionic acid using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its spirocyclic structure could be useful in developing new materials with unique optical or electronic properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide
- **N-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide
Uniqueness
2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of a spirocyclic core with fluorophenyl and methoxyphenyl groups. This combination imparts distinct physicochemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H26FN3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.6]undec-1-en-4-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26FN3O3/c1-31-20-9-5-4-8-19(20)26-21(29)16-28-23(30)22(17-10-12-18(25)13-11-17)27-24(28)14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,26,29) |
InChI Key |
XYFNRMLBJJCSAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C(=NC23CCCCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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